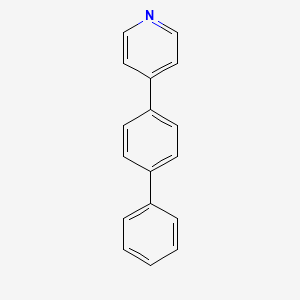

4-(4-Phenylphenyl)pyridine

Übersicht

Beschreibung

4-Phenylpyridine is a phenylpyridine with the molecular formula C11H9N . It is also known by other names such as 4-PHENYLPYRIDINE, Pyridine, 4-phenyl-, p-Phenylpyridine, and 4-Phenyl-pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry, particularly from pyridine itself .Molecular Structure Analysis

The molecular structure of 4-Phenylpyridine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC name is 4-phenylpyridine and the InChIKey is JVZRCNQLWOELDU-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry . A variety of pyridine derivatives have been found capable of activating diboron(4) compounds, and different reaction mechanisms have been identified .Physical And Chemical Properties Analysis

4-Phenylpyridine has a molecular weight of 155.20 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Pyridine Functionalization :

- Pyridines, including 4-(4-Phenylphenyl)pyridine derivatives, are crucial in various chemical science applications, such as pharmaceuticals, ligands for metal complexes, and battery technologies. Selective functionalization of pyridine C–H bonds, particularly at the 4-position, is vital for producing useful pyridine derivatives. This functionalization is achieved through the conversion of pyridines into heterocyclic phosphonium salts, facilitating multiple bond-forming processes to create C–O, C–S, C–N, and C–C bonds in diverse pyridines, including complex pharmaceuticals (Dolewski, Hilton, & McNally, 2017).

Polyimide Synthesis :

- Pyridine derivatives are used to synthesize polyimides, characterized by their solubility, thermal stability, and hydrophobicity. Polyimides derived from this compound exhibit high glass transition temperatures and exceptional thermal stability, with significant residue at high temperatures under nitrogen. These polyimides also demonstrate excellent hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).

Photophysical Properties and Emission :

- Pyridine-functionalized polytyrosine, synthesized using derivatives like 4-Phenylphenylpyridine, shows unique photophysical characteristics. These derivatives exhibit solvatochromic effects and aggregation-induced emission, making them potentially useful in optoelectronic applications. They also demonstrate interesting hydrogen-bonding interactions with other polymers, affecting their emission properties (Mohamed et al., 2015).

Electron-Transport Materials in OLEDs :

- Pyridine-containing derivatives are used in organic light-emitting diodes (OLEDs) as electron-transport materials. These materials can regulate photophysical properties, energy levels, and electron mobilities. For instance, in blue fluorescent OLEDs, derivatives of this compound have shown to lower driving voltage and improve efficiencies, demonstrating their potential in enhancing OLED performance (Wang et al., 2015).

Corrosion Inhibition :

- Pyridine derivatives, such as those based on this compound, are explored as potential corrosion inhibitors for metals like steel. These compounds show effectiveness in protecting steel surfaces from corrosion, particularly in acidic environments. Their efficiency relates to their adsorption properties and interaction with the metal surface (Chaitra, Mohana, & Tandon, 2016).

Chemosensors for Metal Detection :

- Pyridine-based compounds have been developed as chemosensors for detecting metal ions, such as Cu2+. These compounds change color in the presence of specific metal ions, making them useful for rapid and sensitive detection in various applications (García, Romero, & Portilla, 2019).

Safety and Hazards

Zukünftige Richtungen

There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Wirkmechanismus

Target of Action

The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

This compound interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.

Biochemical Pathways

The inhibition of the human placental aromatase cytochrome P-450 by this compound affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.

Eigenschaften

IUPAC Name |

4-(4-phenylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWMXGICVAFMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650311 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861024-61-5 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

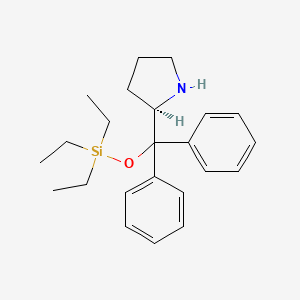

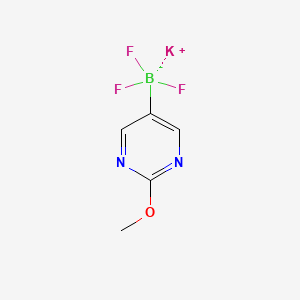

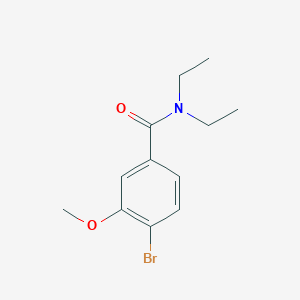

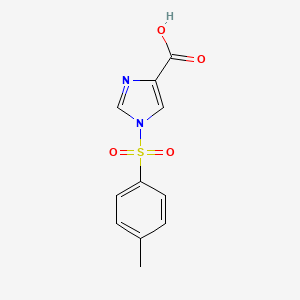

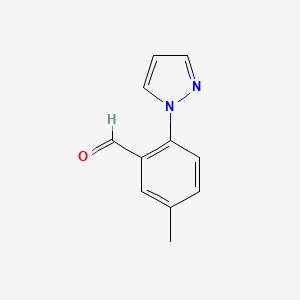

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.